![molecular formula C17H16Cl2N2O4 B14959773 4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide](/img/structure/B14959773.png)
4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetylamino, chloro, and methoxy functional groups attached to a benzamide core.
Vorbereitungsmethoden
The synthesis of 4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide involves several steps. One common method includes the reaction of 4-acetamido-5-chloro-2-methoxybenzoic acid with 5-chloro-2-methoxyaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide can be compared with similar compounds such as:
4-acetamido-5-chloro-2-methoxybenzoic acid: This compound shares a similar core structure but lacks the additional chloro and methoxy groups.
5-chloro-2-methoxyaniline: This compound is a precursor in the synthesis of the target compound and has similar functional groups but a simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16Cl2N2O4 |
---|---|
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
4-acetamido-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-9(22)20-13-8-16(25-3)11(7-12(13)19)17(23)21-14-6-10(18)4-5-15(14)24-2/h4-8H,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
FRWDCVMPAMYKSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.